molecular formula C20H20BF4NO3 B7746436 (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

(E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate

Cat. No.: B7746436
M. Wt: 409.2 g/mol
InChI Key: FSXGVOCPPKWCJC-DIRYEVLESA-O
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Description

(E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the azanium group: This step may involve the reaction of the chromene core with a suitable amine, followed by protonation to form the azanium ion.

    Addition of the carboxypropyl group: This can be done through a nucleophilic substitution reaction, where a carboxypropyl halide reacts with the azanium ion.

    Formation of the tetrafluoroborate salt: The final step involves the reaction of the azanium compound with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides may be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or marker in biological studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Influencing cellular pathways: Altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium chloride
  • (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium bromide
  • (E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium iodide

Uniqueness

(E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which may impart distinct properties such as increased stability or solubility compared to other similar compounds.

Properties

IUPAC Name

(E)-3-carboxypropyl-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3.BF4/c1-14-9-10-18-16(12-14)17(21-11-5-8-20(22)23)13-19(24-18)15-6-3-2-4-7-15;2-1(3,4)5/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,23);/q;-1/p+1/b21-17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGVOCPPKWCJC-DIRYEVLESA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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